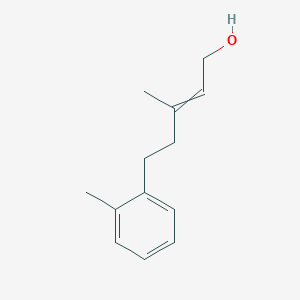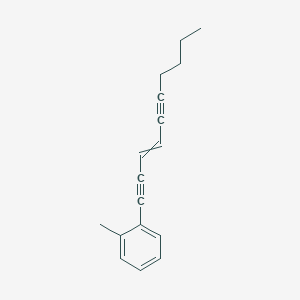
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a dec-3-ene-1,5-diyn-1-yl group and a methyl group
準備方法
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a dec-3-ene-1,5-diyn-1-yl halide with a methyl-substituted benzene derivative under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs.
化学反応の分析
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the methyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
科学的研究の応用
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and context.
類似化合物との比較
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene and 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group and the specific substitution pattern on the benzene ring confer unique chemical and physical properties, making it distinct from other related compounds.
特性
CAS番号 |
823228-08-6 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC名 |
1-dec-3-en-1,5-diynyl-2-methylbenzene |
InChI |
InChI=1S/C17H18/c1-3-4-5-6-7-8-9-10-14-17-15-12-11-13-16(17)2/h8-9,11-13,15H,3-5H2,1-2H3 |
InChIキー |
UBNIGRNFKFOCFN-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


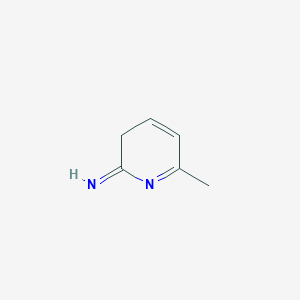
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
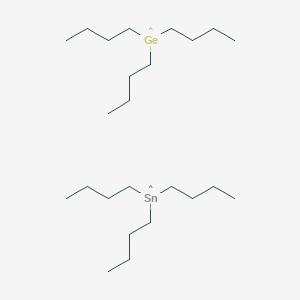
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
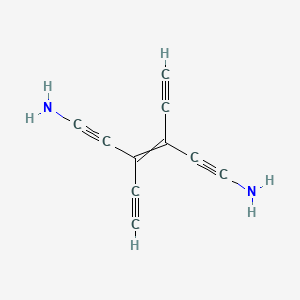
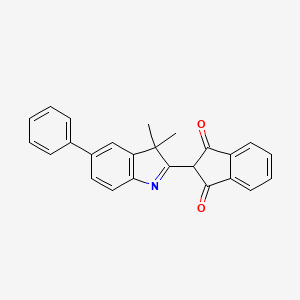
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
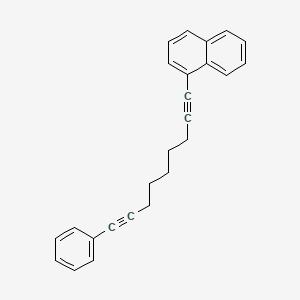
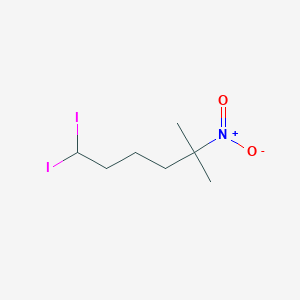
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
